(R)-Malt1-IN-7

Catalog No.
S12887480
CAS No.
M.F
C19H17F3N8O2S
M. Wt
478.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Malt1-IN-7

Product Name

(R)-Malt1-IN-7

IUPAC Name

1-[7-[(1R)-1-methoxyethyl]-2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-yl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl]urea

Molecular Formula

C19H17F3N8O2S

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C19H17F3N8O2S/c1-9(32-3)14-13(8-24-17-15(14)27-10(2)33-17)29-18(31)28-11-6-12(19(20,21)22)16(23-7-11)30-25-4-5-26-30/h4-9H,1-3H3,(H2,28,29,31)/t9-/m1/s1

InChI Key

UVUPDKHEDALPJC-SECBINFHSA-N

Canonical SMILES

CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F)C(C)OC

Isomeric SMILES

CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F)[C@@H](C)OC

(R)-Malt1-IN-7 is a small molecule compound that acts as an inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), a key player in the NF-κB signaling pathway. MALT1 is critically involved in various cellular processes, including immune response regulation and cell survival, making it a target for therapeutic intervention in diseases such as cancer. The compound's structure and specific interactions with MALT1 facilitate its role in inhibiting the proteolytic activity of this protein, which is particularly relevant in certain lymphomas and other malignancies.

, typically starting with the coupling of specific precursors under controlled conditions. For instance, one synthetic route details the use of 7-bromoheptanoic acid reacted with various coupling agents and intermediates to form the final product. The reactions are monitored using techniques such as liquid chromatography-mass spectrometry (LC-MS) to ensure the conversion of starting materials to desired products while optimizing yields through purification steps like column chromatography .

(R)-Malt1-IN-7 exhibits significant biological activity by inhibiting MALT1's protease function. This inhibition leads to decreased cleavage of specific substrates involved in the NF-κB signaling pathway, which is crucial for cell proliferation and survival in certain cancers. Studies have shown that compounds like (R)-Malt1-IN-7 can induce apoptosis in cancer cells by disrupting these signaling pathways, making them potential candidates for cancer therapy, particularly in cases of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and B-cell acute lymphoblastic leukemia (B-ALL) .

The synthesis methods for (R)-Malt1-IN-7 typically involve multi-step organic synthesis techniques. One reported method includes:

  • Formation of Key Intermediates: Starting materials such as 7-bromoheptanoic acid are reacted with coupling agents like 2-(7-azabenzotriazole)-N,N,N',N'-Tetramethyluronium hexafluorophosphate to form key intermediates.
  • Coupling Reactions: These intermediates are then subjected to further reactions with other compounds under specific conditions (e.g., temperature and solvent) to build the final structure.
  • Purification: The final product is purified using techniques such as reverse-phase column chromatography to isolate (R)-Malt1-IN-7 from by-products and unreacted materials .

The primary applications of (R)-Malt1-IN-7 are in cancer therapy and research. Its ability to inhibit MALT1 makes it a promising candidate for treating various malignancies that exhibit aberrant NF-κB signaling, including:

  • Activated B-cell-like diffuse large B-cell lymphoma
  • B-cell acute lymphoblastic leukemia
  • Other MALT1-dependent cancers

Additionally, it serves as a valuable tool for studying MALT1 biology and its role in cellular signaling pathways .

Interaction studies involving (R)-Malt1-IN-7 have demonstrated its capacity to bind directly to MALT1, inhibiting its enzymatic activity. Techniques such as nuclear magnetic resonance spectroscopy have been employed to characterize these interactions, revealing that the compound can form stable complexes with MALT1, thus preventing its normal function . This binding mechanism underlies its effectiveness as an inhibitor.

Several compounds share structural or functional similarities with (R)-Malt1-IN-7. Here are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
MI-2Small moleculeIrreversibly inhibits MALT1 protease activityCovalent modification of MALT1
Z-VRPR-fmkPeptide inhibitorSelectively blocks MALT1 substrate cleavageHighly selective for MALT1 due to peptide nature
JNJ-64619178Small moleculeInhibits MALT1 activityDesigned for oral bioavailability
TAK-659Small moleculeDual inhibitor of SYK and BTKTargets multiple pathways involved in B-cell signaling

The uniqueness of (R)-Malt1-IN-7 lies in its specific binding affinity and inhibition profile towards MALT1, distinguishing it from other inhibitors that may target different aspects of the NF-κB signaling pathway or exhibit broader inhibitory effects.

XLogP3

2.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

478.11472747 g/mol

Monoisotopic Mass

478.11472747 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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